N-(5-methyl-1,3,4-thiadiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core substituted with a 5-methyl-1,3,4-thiadiazol-2-yl group at the carboxamide position. The 1,3,4-thiadiazole moiety is notable for its electron-deficient aromatic system, which enhances metabolic stability and facilitates interactions with biological targets through hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6OS/c1-6-13-14-10(18-6)12-9(17)7-2-3-8-11-4-5-16(8)15-7/h2-5H,1H3,(H,12,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJFPVGEUJDUJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with methyl isothiocyanate under acidic conditions.
Construction of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, with formamide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of nitro groups to amines.
Substitution: Substituted carboxamide derivatives.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-b]pyridazine derivatives. Compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide have shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, derivatives have been evaluated for their activity against Mycobacterium tuberculosis, with some exhibiting potent antitubercular effects (IC50 values as low as 2.32 µM) .
Antiviral Properties
The compound's structure suggests potential antiviral applications. Research has indicated that related imidazo derivatives possess activity against various viruses. For example, spirothiazolidinone derivatives have demonstrated significant antiviral efficacy against Coxsackie B4 virus and feline viruses . This positions this compound as a candidate for further antiviral drug development.
Anticancer Activity
The anticancer properties of thiadiazole-containing compounds are well-documented. Studies have shown that similar compounds can inhibit cancer cell proliferation in various types of tumors. For example, derivatives have been synthesized and evaluated for their cytotoxic effects against liver carcinoma cell lines . The structure–activity relationship (SAR) studies indicate that modifications on the thiadiazole ring can enhance anticancer efficacy.
Agricultural Applications
Pesticidal Activity
Compounds derived from imidazo and thiadiazole frameworks are gaining attention as potential agrochemicals. Their biological activity suggests they may serve as effective pesticides or herbicides. The incorporation of these moieties into pesticide formulations can enhance their efficacy against plant pathogens and pests .
Material Science Applications
Polymeric Composites
Research into the incorporation of thiadiazole derivatives into polymeric materials has revealed potential for creating novel composites with enhanced thermal and mechanical properties. These materials can be utilized in various industrial applications where durability and resistance to environmental factors are crucial .
Table 1: Summary of Biological Activities of Related Compounds
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiadiazole ring can mimic nucleic acid bases, allowing it to interfere with DNA and RNA synthesis. This disruption can inhibit the replication of bacterial and cancer cells. Additionally, the imidazo[1,2-b]pyridazine moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on two analogs from the imidazo[1,2-b]pyridazine-6-carboxamide family, highlighting key structural and functional differences (Table 1).
Table 1: Structural and Molecular Comparison
*Theoretical values based on structural extrapolation from analogs.
Key Findings:
Substituent Heterocycles :
- The thiadiazole group in the target compound contains two nitrogen atoms and one sulfur, creating a more electron-deficient ring compared to oxazole (one oxygen, one nitrogen) or thiazole (one sulfur, one nitrogen). This difference may enhance interactions with polar residues in enzyme active sites .
- Oxazole derivatives (e.g., ) often exhibit lower metabolic stability due to oxygen’s susceptibility to oxidative degradation, whereas thiadiazole and thiazole groups are more resistant .
Molecular Weight and Lipophilicity: The tert-butyl group in increases molecular weight (299.33 vs. The target compound’s theoretical molecular weight (286.31) positions it between the two analogs, suggesting balanced physicochemical properties.
Commercial Availability: Compound is commercially available at competitive pricing ($8–$11/g), reflecting its utility in early-stage drug discovery. No pricing data are available for or the target compound.
Research Implications:
- Thiadiazole vs. Thiazole : The additional nitrogen in thiadiazole may confer stronger hydrogen-bonding capacity, a critical factor in kinase inhibitor design .
- Steric Effects : The tert-butyl group in introduces steric bulk, which could hinder binding in compact active sites but improve selectivity for larger pockets.
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a fused heterocyclic structure that includes both imidazo and thiadiazole moieties. The presence of these functional groups is critical for its biological activity. The molecular formula is , and it contains key functional groups that contribute to its pharmacological properties.
Anticancer Activity
Research has demonstrated that derivatives of imidazo[1,2-b]pyridazine exhibit significant anticancer properties. For instance, a series of compounds based on this scaffold were evaluated for their anti-proliferative effects against various human cancer cell lines using the Sulforhodamine B (SRB) assay. Notably:
- IC50 Values : Compounds showed IC50 values ranging from 0.02 μM to 20.7 μM against non-small cell lung cancer (NSCLC) lines A549 and H460, indicating potent activity .
- Mechanism of Action : Compounds A17 and A18 were identified as ATP-competitive mTOR inhibitors, leading to G1-phase cell cycle arrest and suppression of AKT and S6 phosphorylation .
Antibacterial Activity
The compound also displays moderate antibacterial activity. In a study involving new derivatives of thiadiazole, compounds containing the 5-methyl-1,3,4-thiadiazole moiety exhibited notable antibacterial effects at a concentration of 0.5% .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The following points summarize key findings:
- Substituent Effects : Variations in substituents on the imidazo and thiadiazole rings significantly affect potency and selectivity against cancer cell lines.
- Fused Ring Systems : The presence of fused heterocyclic systems enhances interaction with biological targets such as kinases involved in cancer progression .
In Vivo Efficacy
A notable case study involved the use of compound A17 in a nude mouse xenograft model of A549 lung cancer. The compound demonstrated substantial anticancer effects in vivo, supporting its potential as a therapeutic agent .
Comparative Studies
Comparative studies with other known mTOR inhibitors revealed that the imidazo[1,2-b]pyridazine derivatives have unique mechanisms that may provide advantages over existing treatments. For example, compound 24 from related research exhibited an IC50 of 15.5 nM against CDK12/13 in triple-negative breast cancer (TNBC) cells, outperforming other covalent inhibitors .
Data Summary
The following table summarizes key findings related to the biological activity of N-(5-methyl-1,3,4-thiadiazol-2-yl)imidazo[1,2-b]pyridazine derivatives:
| Compound | Target Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| A17 | A549 (Lung Cancer) | 0.067 | mTOR Inhibition |
| A18 | H460 (Lung Cancer) | 0.062 | mTOR Inhibition |
| New Derivative | MCF-7 (Breast Cancer) | Moderate | Antibacterial Activity |
| Compound 24 | MDA-MB-231 (TNBC) | 15.5 | CDK12/13 Inhibition |
Q & A
What are the common synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide, and what are the critical reaction parameters?
Level: Basic (Synthesis)
Methodological Answer:
The synthesis typically involves condensation of a functionalized pyridazine precursor with a thiadiazole-containing carboxamide. Key steps include:
- Heterocycle Formation: Reacting 5-methyl-1,3,4-thiadiazol-2-amine with a bromo- or iodo-substituted imidazo[1,2-b]pyridazine carboxylate under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) .
- Critical Parameters:
- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling.
- Solvent: DMF or THF under inert atmosphere.
- Temperature: 80–100°C for 12–24 hours to ensure complete conversion.
Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product .
How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
Level: Basic (Characterization)
Methodological Answer:
- Spectroscopy:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. Ensure crystal quality by slow evaporation from DMSO/EtOH mixtures. Validate bond lengths (e.g., C-N in thiadiazole: ~1.30 Å) against DFT calculations .
What methodologies are recommended for assessing the antimicrobial activity of this compound in vitro?
Level: Basic (Biological Screening)
Methodological Answer:
- MIC Assays:
- Bacterial Strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Fungal Strains: Include C. albicans in Sabouraud dextrose broth.
- Controls: Use ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls. Assess cytotoxicity in mammalian cells (e.g., HEK293) via MTT assay to rule off-target effects .
How can researchers optimize the synthetic yield and purity of this compound when scaling up reactions?
Level: Advanced (Synthesis Optimization)
Methodological Answer:
- Reaction Engineering:
- Purification:
What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?
Level: Advanced (Data Analysis)
Methodological Answer:
- Orthogonal Assays:
- Metabolite Screening: Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide) that may explain reduced activity .
How do structural modifications at specific positions influence the compound's pharmacological profile?
Level: Advanced (Structure-Activity Relationships)
Methodological Answer:
- Thiadiazole Modifications:
- Imidazopyridazine Core: Introduce electron-withdrawing groups (e.g., F at C6) to boost kinase inhibition (IC₅₀ improvement by 3–5x) .
What models are appropriate for evaluating the compound's potential as an IRAK4 inhibitor?
Level: Advanced (Target-Specific Studies)
Methodological Answer:
- In Vitro:
- In Vivo:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
